molecular formula C29H52Cl2N6O20P4 B1662090 Piperaquine tetraphosphate tetrahydrate CAS No. 915967-82-7

Piperaquine tetraphosphate tetrahydrate

Katalognummer: B1662090
CAS-Nummer: 915967-82-7
Molekulargewicht: 999.5 g/mol
InChI-Schlüssel: AMCQDGFOKTXHSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Piperaquintetraphosphat-Tetrahydrat beinhaltet die Reaktion von 7-Chlor-4-chinolin mit 1,3-Bis(4-piperazinyl)propan in Gegenwart von Phosphorsäure. Die Reaktion erfolgt typischerweise unter kontrollierten Temperatur- und pH-Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Piperaquintetraphosphat-Tetrahydrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Oxidation Reactions

Piperaquine undergoes enzymatic oxidation mediated by cytochrome P450 enzymes, particularly CYP3A4 , during metabolic processes. This reaction generates hydroxylated metabolites, which are further oxidized to carboxylic acid derivatives.

Key Findings :

  • Hydroxylation at the terminal piperazine ring forms hydroxy-piperaquine , which undergoes subsequent hydrolysis and oxidation to yield a carboxylic acid metabolite (M1) .

  • Oxidation pathways contribute to its long terminal half-life (20–30 days) and tissue distribution .

Table 1: Oxidation Pathways

Reaction StepEnzyme/ReagentMajor ProductBiological Impact
HydroxylationCYP3A4Hydroxy-piperaquineIntermediate metabolite
Further oxidationAldehyde dehydrogenaseCarboxylic acid metabolite (M1)Primary route of elimination

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with degradation observed under acidic conditions. Hydrolysis primarily affects the phosphate groups and quinoline rings.

Key Findings :

  • Degrades in acidic environments (e.g., gastric pH), forming 7-chloro-4-quinoline derivatives .

  • Stability studies show optimal storage at 4°C in anhydrous conditions to prevent hydration or decomposition .

Table 2: Hydrolysis Conditions and Products

ConditionReagent/EnvironmentDegradation ProductImpact on Efficacy
Acidic pH (≤3)HCl/H₂O7-Chloro-4-quinolineReduced antimalarial activity
Aqueous solution (25°C)H₂OPartial phosphate dissociationAltered solubility

Thermal Decomposition

Thermal stability studies indicate decomposition at elevated temperatures, affecting both the phosphate and quinoline moieties.

Key Findings :

  • Decomposes above 150°C , releasing phosphoric acid and forming chlorinated aromatic byproducts .

  • Thermal degradation products include dichloroquinoline derivatives, which lack antimalarial activity .

Photochemical Reactivity

While direct photodegradation data is limited, structural analogs suggest potential sensitivity to UV light, necessitating protection from prolonged light exposure during storage .

Interaction with Biological Nucleophiles

Piperaquine binds to heme in malaria parasites, preventing its detoxification. This interaction is non-enzymatic and involves π-π stacking and ionic interactions with heme’s porphyrin ring .

Table 3: Heme Interaction Mechanism

Interaction TypeBinding SiteBiological Consequence
π-π stackingQuinoline ringsHeme sequestration
Ionic bondingProtonated piperazineInhibition of hemozoin formation

Synthetic and Industrial Reactions

While not direct reactions of the compound, its synthesis involves:

  • Alkylation : Reaction of 4,7-dichloroquinoline with 1,3-bis(4-piperazinyl)propane in 2-propanol .

  • Salt Formation : Treatment with phosphoric acid to yield the tetraphosphate tetrahydrate form .

Wissenschaftliche Forschungsanwendungen

Piperaquintetraphosphat-Tetrahydrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Piperaquintetraphosphat-Tetrahydrat übt seine antimalariellen Wirkungen aus, indem es den Häm-Detoxifizierungsweg in Plasmodium-Parasiten hemmt. Die Verbindung reichert sich in der Verdauungsvakuole des Parasiten an und interferiert mit der Umwandlung von Häm zu Hämozoin, was zur Anhäufung von toxischem Häm und anschließendem Absterben des Parasiten führt . Die genauen molekularen Ziele und beteiligten Pfade ähneln denen von Chloroquin .

Ähnliche Verbindungen:

Einzigartigkeit: Piperaquintetraphosphat-Tetrahydrat ist aufgrund seiner langen biologischen Halbwertszeit und langsamen Absorption einzigartig, was es zu einem idealen Partnermedikament für schnell wirkende Artemisinin-Derivate macht. Diese Kombination führt zu einem synergistischen Effekt, der die Behandlungswirksamkeit verbessert und das Risiko der Resistenzentwicklung verringert .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Piperaquine tetraphosphate tetrahydrate is unique due to its long biological half-life and slow absorption, making it an ideal partner drug for fast-acting artemisinin derivatives. This combination provides a synergistic effect, improving treatment efficacy and reducing the risk of resistance development .

Biologische Aktivität

Piperaquine tetraphosphate tetrahydrate is an antimalarial compound primarily used in combination therapies for treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax. This article provides a detailed examination of its biological activity, including pharmacokinetics, mechanisms of action, clinical efficacy, and potential drug interactions.

Piperaquine functions by interfering with the heme detoxification process in malaria parasites. It binds to toxic heme, preventing its polymerization into non-toxic forms, thereby leading to parasite death. This mechanism is similar to that of chloroquine but is effective against strains resistant to chloroquine .

Pharmacokinetics

The pharmacokinetic profile of piperaquine indicates that it has a long half-life, allowing for once-daily dosing in combination therapies. Studies show that piperaquine is metabolized primarily through the CYP3A4 enzyme pathway, which can lead to significant drug-drug interactions. For instance, co-administration with CYP3A4 inhibitors can increase plasma concentrations of piperaquine, potentially exacerbating side effects such as QTc prolongation .

Table 1: Pharmacokinetic Parameters of Piperaquine

ParameterValue
Half-life3-6 days
Bioavailability~50%
Volume of distribution200-400 L
MetabolismCYP3A4
ExcretionRenal (urine)

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of piperaquine in various populations. It is often used in combination with dihydroartemisinin (DHA) in fixed-dose combinations (FDCs). A study involving children in Uganda showed that a three-day regimen significantly reduced malaria incidence compared to placebo .

Case Study: Efficacy in Pediatric Populations

  • Study Design : Randomized controlled trial comparing DHA-piperaquine with standard care.
  • Participants : 184 children diagnosed with malaria.
  • Results : The combination therapy resulted in a significant reduction in parasitemia and improved clinical outcomes.

Drug Interactions

Piperaquine's interaction profile is crucial for its clinical use. It can affect and be affected by various medications:

  • Inhibitors of CYP3A4 : Increase piperaquine levels (e.g., ketoconazole).
  • Inducers of CYP3A4 : Decrease piperaquine levels (e.g., rifampicin).
  • Other Antimalarials : Caution is advised when combining with other antimalarials due to potential additive effects on QTc prolongation .

Table 2: Significant Drug Interactions with Piperaquine

Drug ClassInteraction TypeEffect on Piperaquine Levels
CYP3A4 InhibitorsIncreasePotential toxicity
CYP3A4 InducersDecreaseReduced efficacy
Other AntimalarialsAdditiveIncreased risk of side effects

Research Findings

Recent studies have focused on optimizing the dosing regimens and understanding the pharmacodynamics of piperaquine. A systematic review highlighted its role in malaria chemoprevention, particularly among vulnerable populations such as pregnant women and children .

Summary of Findings

  • Efficacy Against Resistant Strains : Piperaquine remains effective against chloroquine-resistant P. falciparum.
  • Safety Profile : Generally well-tolerated; however, monitoring for QTc prolongation is recommended.
  • Long-term Use : Ongoing studies are assessing the long-term safety and efficacy of repeated courses in endemic areas.

Eigenschaften

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQDGFOKTXHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52Cl2N6O20P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238640
Record name Piperaquine tetraphosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

999.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915967-82-7
Record name Piperaquine tetraphosphate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperaquine tetraphosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAQUINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperaquine tetraphosphate tetrahydrate
Reactant of Route 2
Piperaquine tetraphosphate tetrahydrate
Reactant of Route 3
Piperaquine tetraphosphate tetrahydrate
Reactant of Route 4
Piperaquine tetraphosphate tetrahydrate
Reactant of Route 5
Piperaquine tetraphosphate tetrahydrate
Reactant of Route 6
Piperaquine tetraphosphate tetrahydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.